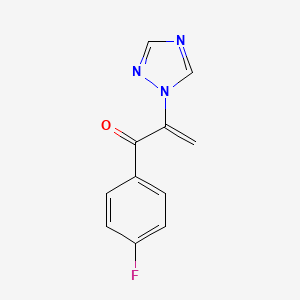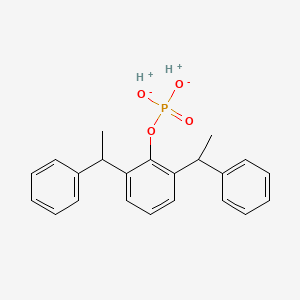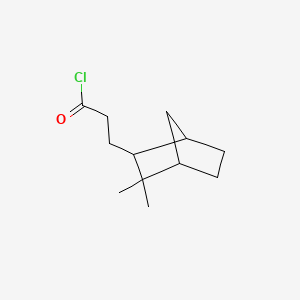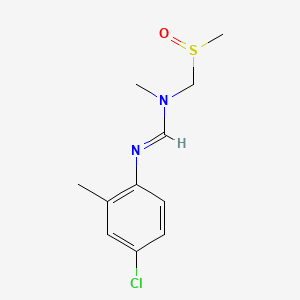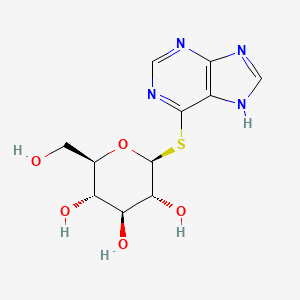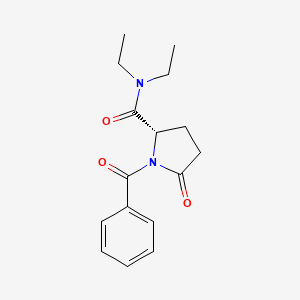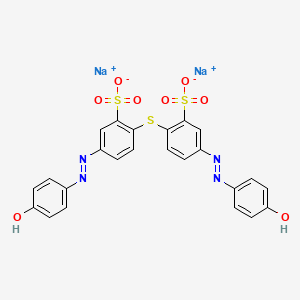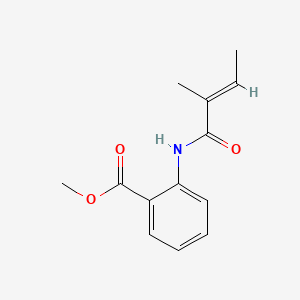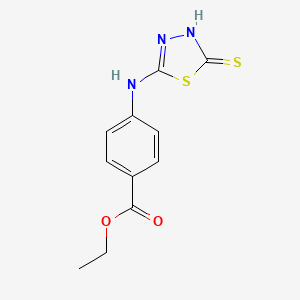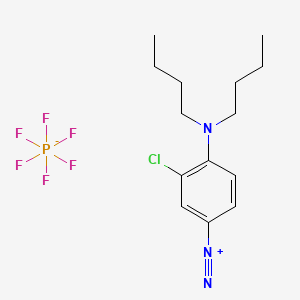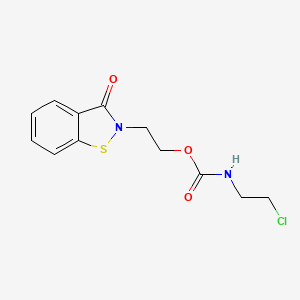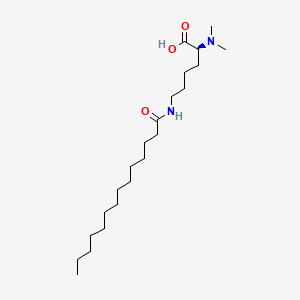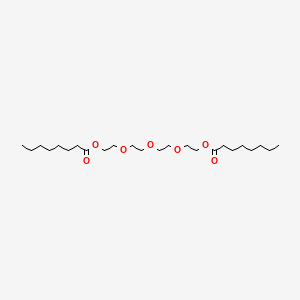
Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate is a chemical compound with the molecular formula C22H42O6. It is known for its unique structure, which includes two octanoate groups attached to an oxybis(ethane-1,2-diyloxyethane-1,2-diyl) backbone. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate typically involves the esterification of ethane-1,2-diol with octanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Octanoic acid and ethane-1,2-diol derivatives.
Reduction: Octanol and ethane-1,2-diol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, lubricants, and surfactants
作用機序
The mechanism of action of oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate for esterases, leading to the release of octanoic acid and ethane-1,2-diol derivatives .
類似化合物との比較
Similar Compounds
Ethane-1,2-diyl dioctanoate: Similar structure but lacks the oxybis(ethane-1,2-diyloxy) backbone.
Oxybis(ethane-1,2-diyloxy) diacetate: Similar backbone but with acetate groups instead of octanoate groups.
Uniqueness
Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate is unique due to its combination of the oxybis(ethane-1,2-diyloxy) backbone and octanoate groups. This structure imparts distinct chemical properties, making it suitable for specific applications in various fields .
特性
CAS番号 |
97171-76-1 |
|---|---|
分子式 |
C24H46O7 |
分子量 |
446.6 g/mol |
IUPAC名 |
2-[2-[2-(2-octanoyloxyethoxy)ethoxy]ethoxy]ethyl octanoate |
InChI |
InChI=1S/C24H46O7/c1-3-5-7-9-11-13-23(25)30-21-19-28-17-15-27-16-18-29-20-22-31-24(26)14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChIキー |
SILFDXJGXXAUGY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


